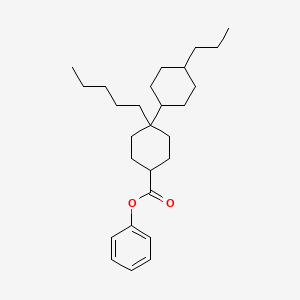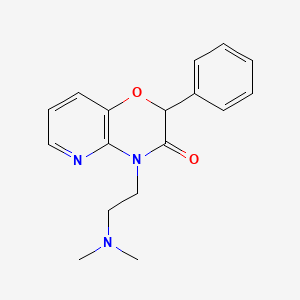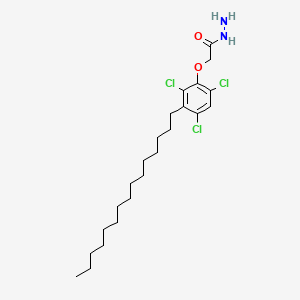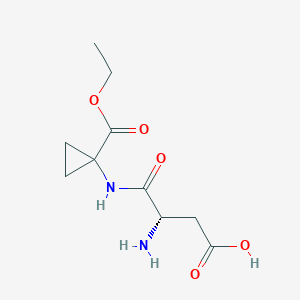
Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’éthyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate est un composé synthétique dérivé de l’acide L-aspartique et de l’acide 1-aminocyclopropanecarboxylique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’éthyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate implique généralement le couplage de l’acide L-aspartique avec l’acide 1-aminocyclopropanecarboxylique. Ce processus peut être réalisé par différentes méthodes, notamment :
Synthèse chimique : La voie de synthèse chimique implique la protection du groupe amino de l’acide L-aspartique, suivie du couplage avec l’acide 1-aminocyclopropanecarboxylique à l’aide d’agents de couplage tels que les carbodiimides.
Synthèse enzymatique : Les méthodes enzymatiques utilisent des enzymes spécifiques pour catalyser la réaction de couplage entre l’acide L-aspartique et l’acide 1-aminocyclopropanecarboxylique.
Méthodes de production industrielle
La production industrielle de l’éthyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate implique une synthèse à grande échelle utilisant des voies chimiques ou enzymatiques optimisées. Le processus est conçu pour maximiser le rendement et la pureté tout en minimisant les coûts de production et l’impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
L’éthyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe ester du composé peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les alcools peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
L’éthyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate a une large gamme d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
Le mécanisme d’action de l’éthyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et influençant divers processus biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation .
Comparaison Avec Des Composés Similaires
L’éthyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate peut être comparé à d’autres composés similaires, tels que :
L-aspartyl-L-phénylalanine méthylester : Connu pour son utilisation comme édulcorant artificiel (aspartame), ce composé présente des similitudes structurelles mais diffère par ses applications et ses propriétés.
N-acétyl-L-aspartyl-L-glutamate : Un neurotransmetteur avec des fonctions biologiques distinctes, mettant en évidence la diversité des composés à base d’aspartyl.
La particularité de l’éthyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate réside dans ses caractéristiques structurelles spécifiques et les propriétés chimiques et biologiques qui en résultent, ce qui le rend adapté à une variété d’applications de recherche et industrielles .
Propriétés
Numéro CAS |
109005-98-3 |
|---|---|
Formule moléculaire |
C10H16N2O5 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[(1-ethoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H16N2O5/c1-2-17-9(16)10(3-4-10)12-8(15)6(11)5-7(13)14/h6H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-/m0/s1 |
Clé InChI |
YMXIVSSKINNAJW-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



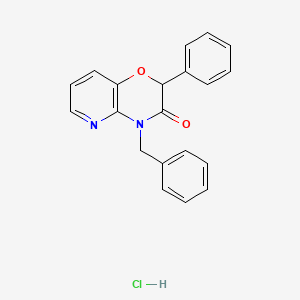




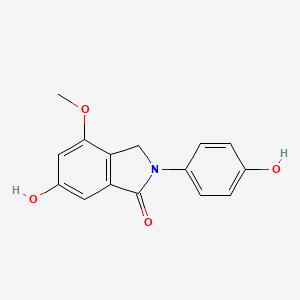
![N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B12741331.png)

